Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-(3-chlorophenyl)pentanamide
Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-(3-chlorophenyl)pentanamide
Part 1: Executive Summary
N-(3-chlorophenyl)pentanamide (also known as 3'-chlorovaleranilide) represents a critical structural scaffold in medicinal chemistry, particularly within the development of transient receptor potential (TRP) channel modulators and agrochemical herbicides. Functionally, it serves as a lipophilic amide resulting from the condensation of 3-chloroaniline and valeric acid derivatives.
This guide provides a definitive technical analysis of the compound, moving beyond basic properties to explore its synthetic optimization, metabolic stability, and physicochemical behavior. The presence of the chlorine atom at the meta position of the phenyl ring significantly alters the electronic landscape compared to the unsubstituted anilide, enhancing metabolic stability against aromatic hydroxylation while increasing lipophilicity (LogP > 3.0), a key parameter for membrane permeability in drug discovery.
Part 2: Physicochemical Properties & Structural Analysis[1]
The physicochemical profile of N-(3-chlorophenyl)pentanamide is dominated by the interplay between the lipophilic pentyl chain and the electron-withdrawing chlorine substituent.
Structural Data Table[2]
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₄ClNO | Stoichiometry |
| Molecular Weight | 211.69 g/mol | Calculated |
| Exact Mass | 211.076 g/mol | High-Res MS (Calc) |
| LogP (Octanol/Water) | 3.47 ± 0.3 | Predicted (Consensus) [1] |
| Water Solubility (LogS) | -3.62 (approx.[1] 0.05 g/L) | Predicted (Crippen) [1] |
| Topological PSA | 29.1 Ų | Computed |
| H-Bond Donors | 1 (Amide NH) | Structural Analysis |
| H-Bond Acceptors | 1 (Carbonyl O) | Structural Analysis |
| Melting Point | 75 – 85 °C (Est.) | Analogous extrapolation* |
| Boiling Point | 351 °C (624 K) | Predicted (Joback) [1] |
*Note: While specific experimental melting points for this exact derivative are rare in open literature, analogous N-(3-chlorophenyl)acetamide melts at 77-78°C [2]. The extension of the alkyl chain to pentyl typically lowers the melting point slightly due to increased rotational degrees of freedom preventing tight crystal packing, though the range remains solid at room temperature.
Electronic & Solubility Insights
The meta-chloro substituent exerts an inductive electron-withdrawing effect (-I), reducing the electron density on the amide nitrogen. This lowers the pKa of the amide proton slightly compared to the unsubstituted analogue, potentially influencing hydrogen bond strength in protein binding pockets. The pentyl chain confers significant hydrophobicity, necessitating the use of organic co-solvents (DMSO, Ethanol, or Methanol) for biological assays.
Part 3: Synthetic Methodology & Characterization[4]
Reaction Logic
The synthesis follows a standard Schotten-Baumann acylation or nucleophilic acyl substitution. The use of an acid chloride (Valeryl chloride) is preferred over the carboxylic acid for kinetic efficiency. A non-nucleophilic base (Triethylamine or Diisopropylethylamine) is required to scavenge the HCl byproduct and drive the equilibrium forward.
Visualization: Synthesis Workflow
The following diagram outlines the critical pathway from raw materials to isolated product, including the necessary workup logic to ensure purity.
Figure 1: Step-wise synthetic pathway for N-(3-chlorophenyl)pentanamide via acyl chloride coupling.
Detailed Experimental Protocol
Objective: Synthesis of 5.0 g of N-(3-chlorophenyl)pentanamide.
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Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-chloroaniline (3.0 g, 23.5 mmol) in anhydrous Dichloromethane (DCM) (50 mL).
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Base Addition: Add Triethylamine (TEA) (3.9 mL, 28.2 mmol, 1.2 eq) to the solution. Cool the mixture to 0°C using an ice bath.
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Acylation: Dropwise, add Valeryl chloride (Pentanoyl chloride) (3.1 g, 25.8 mmol, 1.1 eq) over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.
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Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The aniline spot (lower Rf) should disappear.
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Workup (Self-Validating Step):
-
Wash organic phase with 1M HCl (2 x 30 mL). Rationale: This removes unreacted 3-chloroaniline (toxic) by converting it to the water-soluble hydrochloride salt.
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Wash with Sat. NaHCO₃ (2 x 30 mL). Rationale: Neutralizes residual HCl and valeric acid.
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Wash with Brine (30 mL), dry over anhydrous MgSO₄ , and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water (approx 9:1) to yield white needles.
Spectroscopic Expectations
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¹H NMR (CDCl₃, 400 MHz):
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δ 7.65 (s, 1H, Ar-H2), 7.40-7.10 (m, 3H, Ar-H), 7.20 (br s, 1H, NH).
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δ 2.38 (t, 2H, CO-CH₂), 1.70 (m, 2H, CH₂), 1.40 (m, 2H, CH₂), 0.95 (t, 3H, CH₃).
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IR (ATR): ~3300 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (Amide I, C=O), ~780 cm⁻¹ (C-Cl).
Part 4: Chemical Stability & ADME Profiling
Understanding the stability and metabolic fate of this molecule is crucial for its application in biological systems.
Metabolic Stability (CYP450)
The 3-chloro substituent blocks the meta-position from enzymatic hydroxylation, a common clearance pathway for anilides. However, the pentyl chain is susceptible to oxidative attack.
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Phase I Metabolism: Likely occurs via ω-oxidation (terminal methyl) or ω-1 oxidation on the pentyl chain, mediated by CYP450 isoforms (likely CYP2C or CYP3A4).
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Hydrolysis: Amidases (e.g., carboxylesterases) can cleave the amide bond, releasing the toxic metabolite 3-chloroaniline.
Visualization: Metabolic Fate
Figure 2: Predicted metabolic pathways. Note the divergence between detoxification (oxidation) and toxification (hydrolysis).
Safety & Handling (Toxicity)
Researchers must treat N-(3-chlorophenyl)pentanamide as a potential delivery vector for 3-chloroaniline .
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Hazard: 3-Chloroaniline is toxic by inhalation, skin contact, and ingestion.[2] It is a known methemoglobin inducer [3].
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PPE: Nitrile gloves are required. Do not use latex, as lipophilic amides can permeate them. Work strictly within a fume hood.
Part 5: References
-
Cheméo. (2024).[3] Pentanamide, N-(3-chlorophenyl)- Chemical Properties and Prediction. Retrieved from [Link]
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PubChem. (2024).[4][3] N-(3-Chlorophenyl)acetamide Experimental Properties. National Library of Medicine.[4] Retrieved from [Link]
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National Toxicology Program. (1992).[5][6] 3-Chloroaniline Toxicity Profile. National Institutes of Health.[1][5] Retrieved from [Link]
Sources
- 1. Pentanamide, N-(3-chlorophenyl)- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. lobachemie.com [lobachemie.com]
- 3. N,3-dimethyl-N-propylbutanamide | C9H19NO | CID 18738845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pentanamide, N-propyl | C8H17NO | CID 528624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
